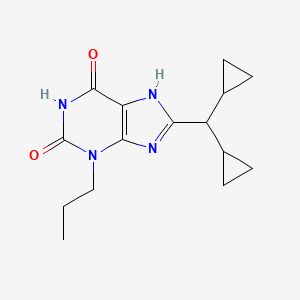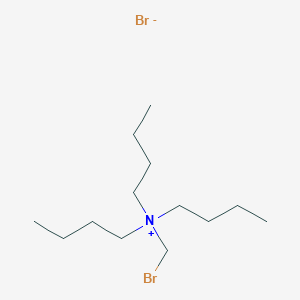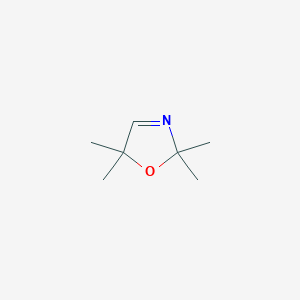![molecular formula C11H13IO B14275342 [3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene CAS No. 137258-14-1](/img/structure/B14275342.png)
[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene is an organic compound that features a benzene ring substituted with a 3-(2-iodoethoxy)prop-1-en-1-yl group. This compound is of interest due to its unique structure, which combines an aromatic ring with an aliphatic chain containing an iodine atom. The presence of iodine makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene and 3-(2-iodoethoxy)prop-1-ene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the iodoethoxy group. A common solvent used is tetrahydrofuran (THF).
Catalysts: Palladium catalysts are often employed to facilitate the coupling reaction between the benzene ring and the aliphatic chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The aliphatic chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the aliphatic chain can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of [3-(2-Hydroxyethoxy)prop-1-EN-1-YL]benzene.
Oxidation: Formation of [3-(2-Iodoethoxy)prop-1-EN-1-YL]benzaldehyde or [3-(2-Iodoethoxy)prop-1-EN-1-YL]benzoic acid.
Reduction: Formation of [3-(2-Iodoethoxy)propyl]benzene.
Scientific Research Applications
[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of iodine-containing compounds and their biological activities.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile. Additionally, the aliphatic chain can undergo various transformations, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: An ester of acetoacetic acid, used in similar synthetic applications.
Methyl acetoacetate: Another ester of acetoacetic acid, with similar reactivity.
Acetylacetone: A diketone used in various chemical syntheses.
Uniqueness
[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications in radiolabeling and other specialized fields. Its combination of an aromatic ring and an aliphatic chain also provides a versatile scaffold for further chemical modifications.
Properties
CAS No. |
137258-14-1 |
|---|---|
Molecular Formula |
C11H13IO |
Molecular Weight |
288.12 g/mol |
IUPAC Name |
3-(2-iodoethoxy)prop-1-enylbenzene |
InChI |
InChI=1S/C11H13IO/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-7H,8-10H2 |
InChI Key |
XBEISTLEDRROOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


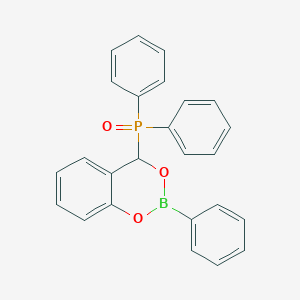
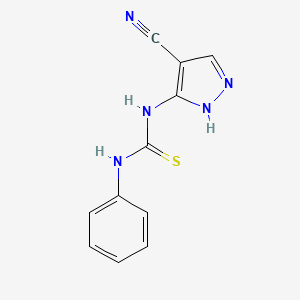
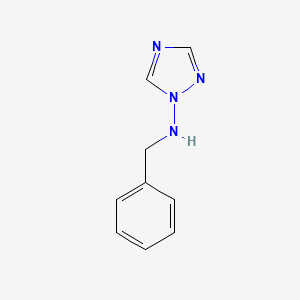
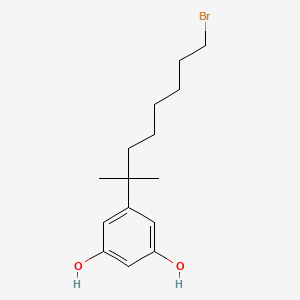
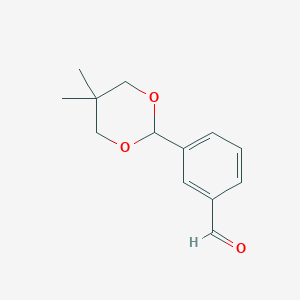
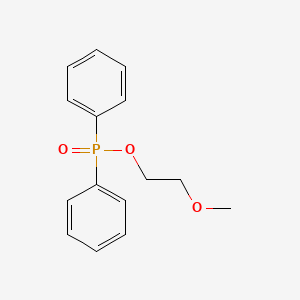
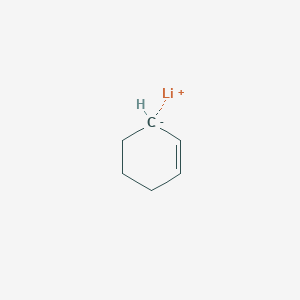
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)

![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
